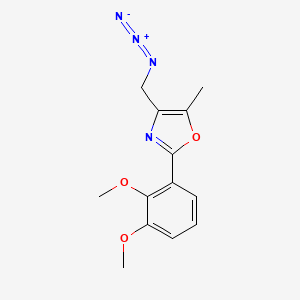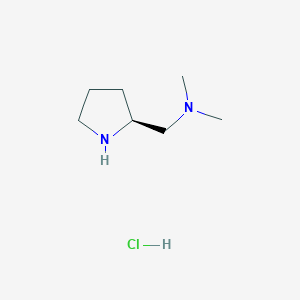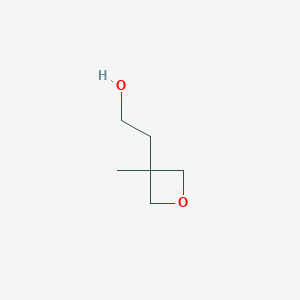
2-(Pyrimidin-2-yl)pyrimidin-5-carbonsäure
Übersicht
Beschreibung
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features two pyrimidine rings connected through a carboxylic acid group. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs .
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyrimidine derivatives are known to influence various biochemical pathways, leading to their diverse biological and pharmaceutical activities .
Result of Action
Pyrimidine derivatives are known to have antimicrobial, antiviral, antitumor, and antifibrotic effects .
Biochemische Analyse
Biochemical Properties
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . The compound’s interaction with these enzymes can inhibit their activity, thereby affecting collagen production. Additionally, 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid has shown potential in modulating the activity of other proteins and biomolecules involved in fibrosis and other cellular processes .
Cellular Effects
The effects of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In hepatic stellate cells, for instance, the compound has been shown to inhibit collagen production, which is a key factor in the development of fibrosis . This inhibition is achieved through the downregulation of collagen type I alpha 1 (COL1A1) protein expression. Furthermore, 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for therapeutic applications .
Molecular Mechanism
At the molecular level, 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and thereby reducing collagen synthesis . This inhibition is crucial for its anti-fibrotic effects. Additionally, 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid remains stable under inert atmospheric conditions at room temperature .
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen production without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with collagen prolyl 4-hydroxylases is a key aspect of its metabolic role, as it affects collagen synthesis and, consequently, tissue fibrosis .
Transport and Distribution
Within cells and tissues, 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity . Understanding the transport mechanisms of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid can provide insights into its therapeutic potential and optimize its delivery in clinical settings .
Subcellular Localization
The subcellular localization of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by functionalization at specific positions. One common method involves the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization and oxidation steps . For example, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(Pyridin-2-yl)pyrimidine
- 2-(2-Fluoro-4-chlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid .
Uniqueness
2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULZRCCJSITGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694267 | |
| Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933191-25-4 | |
| Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)


![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)


![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)




![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)

